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molecular formula C8H7NO2 B039324 7-Methyl-5H-furo[3,2-C]pyridin-4-one CAS No. 117612-62-1

7-Methyl-5H-furo[3,2-C]pyridin-4-one

Cat. No. B039324
M. Wt: 149.15 g/mol
InChI Key: TWZCPBXHDVECOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04808595

Procedure details

The title compound was prepared according to the procedure described for 4-chloro-6-methylfuro[3,2-c]pyridine (Example 12, Step B) except 7-methylfuro[3,2-c]pyridin-4-(5H)-one was substituted for 6-methylfuro[3,2-c]pyridin-4-(5H)-one. Title compound was obtained in 98% crude yield and used as is. A portion was crystallized from cold diethyl ether for microanalysis, mp. 51.5°-53° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]2[CH:8]=[CH:9][O:10][C:6]=2[CH:5]=[C:4](C)[N:3]=1.[CH3:12]C1C2OC=CC=2C(=O)NC=1.CC1NC(=O)C2C=COC=2C=1>>[Cl:1][C:2]1[C:7]2[CH:8]=[CH:9][O:10][C:6]=2[C:5]([CH3:12])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC2=C1C=CO2)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C2=C(C(NC1)=O)C=CO2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC2=C(C(N1)=O)C=CO2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C2=C1C=CO2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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